N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-22-10-12-23(13-11-22)9-5-8-20-19(25)18(24)16-14-21-17-7-4-3-6-15(16)17/h3-4,6-7,14,21H,2,5,8-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVBAXJWBHKMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. Similarly, piperazine derivatives have been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors. These receptors play crucial roles in various biological processes, including neurotransmission and regulation of smooth muscle contraction.
Mode of Action
Based on the known actions of indole and piperazine derivatives, it can be inferred that this compound likely interacts with its targets (receptors) to modulate their activity. This modulation can result in changes in cellular signaling and function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives, and by extension this compound, may affect a wide range of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the indole nitrogen, the 2-oxoacetamide side chain, and additional functional groups. These variations influence biological activity, selectivity, and physicochemical properties. Below is a systematic comparison:
Structural Analogues with Modified Piperazine/Piperidine Side Chains
Indole Derivatives with Varied N-Substituents
Key Insight : Substitution at the indole nitrogen (e.g., benzyl groups) often enhances metabolic stability but may reduce solubility. The target compound’s unsubstituted indole may favor interactions with flat binding sites (e.g., enzyme active sites).
Adamantane-Containing Indole Glyoxylamides
The target compound’s piperazine-propyl chain balances hydrophilicity, which may improve bioavailability.
Antimicrobial Indole Derivatives
Data Tables
Table 1. Comparative Physicochemical Properties
Preparation Methods
Friedel-Crafts Acylation of Indole
The indole-oxoacetate core is synthesized via Friedel-Crafts acylation, a widely used method for functionalizing indole at the 3-position. Indole reacts with oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Subsequent hydrolysis under mild basic conditions (e.g., NaHCO₃) produces the free acid.
Reaction Scheme:
$$
\text{Indole} + \text{ClCOCOCl} \xrightarrow{\text{AlCl}3} \text{2-(1H-Indol-3-yl)-2-oxoacetyl chloride} \xrightarrow{\text{H}2\text{O}} \text{2-(1H-Indol-3-yl)-2-oxoacetic acid}
$$
Alternative Oxidation Routes
Indole-3-glyoxylic acid derivatives may also serve as precursors. For example, oxidation of tryptophan derivatives using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) generates α-keto acids. However, Friedel-Crafts acylation remains the most direct and scalable method.
Synthesis of 3-(4-Ethylpiperazin-1-yl)propylamine
N-Ethylation of Piperazine
Piperazine undergoes mono-alkylation with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to yield 1-ethylpiperazine . Selective ethylation is achieved by using a stoichiometric excess of piperazine to minimize di-alkylation.
Reaction Conditions:
$$
\text{Piperazine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{1-Ethylpiperazine}
$$
Propyl Chain Introduction
The propylamine side chain is introduced via N-alkylation of 1-ethylpiperazine with 1-bromo-3-chloropropane. The reaction proceeds in anhydrous acetonitrile or DMF under reflux, yielding 3-chloro-N-(4-ethylpiperazin-1-yl)propane . Subsequent amination with aqueous ammonia or ammonium hydroxide converts the terminal chloride to an amine.
Reaction Sequence:
$$
\text{1-Ethylpiperazine} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{3-Chloro-N-(4-ethylpiperazin-1-yl)propane} \xrightarrow{\text{NH}3} \text{3-(4-Ethylpiperazin-1-yl)propylamine}
$$
Amide Bond Formation
Activation of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid
The carboxylic acid is activated as a mixed anhydride or acid chloride for amide coupling. Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to 2-(1H-indol-3-yl)-2-oxoacetyl chloride , which reacts efficiently with amines.
Coupling with 3-(4-Ethylpiperazin-1-yl)propylamine
The amine is treated with the acyl chloride in dichloromethane or THF, with a tertiary amine base (e.g., triethylamine) to scavenge HCl. The reaction proceeds at 0–25°C, yielding the target amide.
Final Reaction:
$$
\text{2-(1H-Indol-3-yl)-2-oxoacetyl chloride} + \text{3-(4-Ethylpiperazin-1-yl)propylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[3-(4-Ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide}
$$
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using gradients of methanol/dichloromethane (1:10–1:15 v/v). Final recrystallization from ethanol or acetonitrile enhances purity.
Q & A
Q. What synthetic routes are recommended for N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Condensation reactions to form the indole-oxoacetamide core (e.g., coupling indole derivatives with α-keto acids).
- Substitution reactions to introduce the 4-ethylpiperazine-propyl moiety, often using alkylation or nucleophilic displacement under controlled temperatures (0–60°C) and solvents like dichloromethane (DCM) or ethanol .
- Purification via column chromatography and recrystallization. Optimize yields by adjusting catalysts (e.g., DCC for amide bond formation) and reaction times .
Q. How can the structure of this compound be confirmed?
Use spectroscopic and analytical techniques :
- 1H/13C NMR : Confirm functional groups (e.g., indole NH at ~10 ppm, piperazine protons at 2.5–3.5 ppm) .
- HR-ESI MS : Verify molecular weight (e.g., observed m/z 354.1219 [M + Na]+ for a related indole-oxoacetamide) .
- X-ray crystallography : Resolve 3D conformation using SHELX programs for refinement, particularly SHELXL for small-molecule structures .
Q. What preliminary biological activities are associated with this compound?
Indole-oxoacetamide derivatives exhibit:
- Antimicrobial activity : Tested against S. aureus and ESKAPE pathogens in 96-well plate liquid inhibition assays (IC50 values reported for analogs) .
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via mechanisms similar to indole-based inhibitors .
- Enzyme modulation : α-Ketoamide groups may inhibit proteases or kinases, as seen in structurally related compounds .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
Apply design of experiments (DOE) methodologies:
- Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., EDCI/HOBt for amidation), and temperatures.
- Use HPLC monitoring to track reaction progress and identify byproducts .
- Statistical tools like response surface modeling (RSM) can predict optimal conditions .
Q. How should contradictory bioactivity data between studies be resolved?
Address variability through:
- Assay standardization : Replicate experiments across multiple cell lines (e.g., RAW264.7 for inflammation) and pathogen strains .
- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .
- Purity validation : Use LC-MS to rule out impurities (>95% purity threshold) .
Q. What mechanistic hypotheses explain its biological activity?
Proposed mechanisms include:
- Enzyme inhibition : The α-ketoamide group may covalently bind catalytic serine residues in proteases (e.g., chymotrypsin-like activity) .
- Receptor modulation : Piperazine moieties could interact with GPCRs (e.g., serotonin receptors) via hydrogen bonding and π-π stacking .
- Validate via surface plasmon resonance (SPR) for binding kinetics or crystallography (e.g., resolving ligand-enzyme complexes) .
Q. What synthons and intermediates are critical for scalable synthesis?
Key building blocks include:
- Indole-3-oxoacetate : Synthesized via Friedel-Crafts acylation of indole .
- 4-Ethylpiperazine-propylamine : Prepared by alkylation of piperazine with 3-bromopropylamine, followed by ethylation .
- Protect labile groups (e.g., Boc for amines) during multi-step sequences .
Q. What analytical challenges arise in characterizing this compound?
Challenges and solutions:
- Tautomerism : Indole NH and keto groups may tautomerize; use 2D NMR (HSQC, HMBC) to confirm connectivity .
- Solubility issues : Employ DMSO-d6 for NMR or co-crystallization agents for X-ray studies .
- Chiral centers : Use chiral HPLC or vibrational circular dichroism (VCD) if asymmetric synthesis is attempted .
Q. How can in silico modeling guide further research?
Computational strategies:
- Molecular docking : Predict binding poses with targets like acetylcholinesterase (PDB: 4XYZ) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- Validate with SAR studies : Modify substituents (e.g., piperazine ethyl vs. methyl) and correlate with activity .
Q. How does the compound’s stability vary under different storage conditions?
Conduct stress testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
